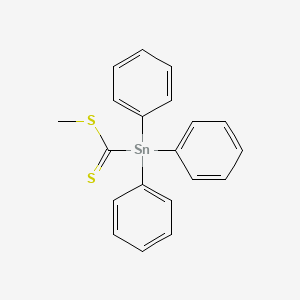
Stannanecarbodithioic acid, triphenyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannanecarbodithioic acid, triphenyl-, methyl ester is an organotin compound characterized by the presence of a tin atom bonded to a triphenylmethyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannanecarbodithioic acid, triphenyl-, methyl ester typically involves the reaction of triphenylmethyltin chloride with sodium carbodithioate in the presence of methanol. The reaction proceeds under mild conditions, often at room temperature, to yield the desired ester. The general reaction scheme can be represented as follows:
Ph3SnCl+Na2CS2+CH3OH→Ph3SnSC(S)OCH3+NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or column chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Stannanecarbodithioic acid, triphenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
Stannanecarbodithioic acid, triphenyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: It is used in the production of polymers and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism by which stannanecarbodithioic acid, triphenyl-, methyl ester exerts its effects involves the interaction with sulfur-containing biomolecules. The compound can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. This interaction is mediated through the formation of a stable tin-sulfur bond, which can disrupt normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
Triphenylmethyltin chloride: Similar in structure but lacks the carbodithioate ester group.
Triphenylmethyltin hydroxide: Contains a hydroxyl group instead of the ester group.
Triphenylmethyltin acetate: Features an acetate group in place of the ester group.
Uniqueness
Stannanecarbodithioic acid, triphenyl-, methyl ester is unique due to the presence of both the triphenylmethyl and carbodithioate ester groups. This combination imparts distinct chemical properties, such as enhanced reactivity towards nucleophiles and potential biological activity.
Properties
CAS No. |
73137-42-5 |
|---|---|
Molecular Formula |
C20H18S2Sn |
Molecular Weight |
441.2 g/mol |
IUPAC Name |
methyl triphenylstannylmethanedithioate |
InChI |
InChI=1S/3C6H5.C2H3S2.Sn/c3*1-2-4-6-5-3-1;1-4-2-3;/h3*1-5H;1H3; |
InChI Key |
YSBYGGPHYZGCAX-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















